A-Casomorphin (1-3), amide

Description

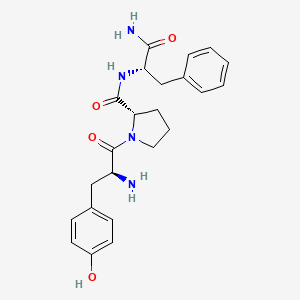

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30)/t18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLJGAZXRLWHMB-UFYCRDLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Origin and Enzymatic Biotransformation of Casomorphins

Enzymatic Hydrolysis Pathways for Casomorphin Generation

In Vitro and Food Processing-Induced Formation of Peptides

Contribution of Bacterial Enzymes (e.g., Lactic Acid Bacteria) in Fermented Dairy Products

The proteolytic systems of Lactic Acid Bacteria (LAB) are fundamental to the development of flavor and texture in fermented dairy products and play a crucial role in the breakdown of milk proteins like casein into a vast array of smaller peptides. mdpi.com These systems comprise complex proteinases and peptidases that can both generate and subsequently degrade bioactive peptides, including casomorphins. cabidigitallibrary.org

All bovine casomorphins share an identical N-terminal three-amino-acid sequence: Tyr-Pro-Phe, which corresponds to the peptide β-casomorphin (1-3). nih.govtandfonline.commdpi.com The release of this and other casomorphin sequences is contingent on the proteolytic breakdown of β-casein. nih.gov The proteolytic system of LAB consists of cell-envelope proteinases (CEPs) that first break down large casein proteins into smaller oligopeptides. mdpi.com These peptides can then be further hydrolyzed by various intracellular peptidases. mdpi.com

The proteolytic activity varies significantly between different genera and strains of LAB. nih.govmdpi.com For example, thermophilic lactobacilli are generally considered to have stronger proteolytic capabilities than many other LAB species. mdpi.com The primary enzymes responsible for casein degradation in many LAB strains are lactocepins (e.g., PI- and PIII-type proteinases). mdpi.com PI-type proteinases primarily attack β-casein, breaking it down into over 100 different oligopeptides that are typically 4 to 10 amino acid residues in length. mdpi.com

Once larger casomorphin precursors are formed, they can be degraded by specific bacterial peptidases. An important enzyme in this process is X-prolyl dipeptidyl aminopeptidase (B13392206) (PepX), which is produced by LAB and specifically hydrolyzes peptide bonds where proline is present. nih.gov Given the proline-rich nature of casomorphins, this enzyme is key to their degradation into smaller, inactive di- and tri-peptides. nih.govresearchgate.net For instance, studies have identified the di-peptides β-CN f(60–61) (Tyr-Pro) and β-CN f(62–63) (Phe-Pro) in yogurt, indicating the breakdown of the casomorphin sequence by such enzymes. nih.gov

The table below summarizes the roles of key enzymes from Lactic Acid Bacteria in the transformation of β-casein.

| Enzyme/System | Type | Source Organism (Examples) | Action on β-Casein/Casomorphins | Reference |

|---|---|---|---|---|

| Cell-Envelope Proteinases (CEPs), e.g., Lactocepin | Proteinase | Lactococcus lactis, Lactobacillus helveticus | Initial hydrolysis of β-casein into large and intermediate oligopeptides, including casomorphin precursors. | mdpi.comcabidigitallibrary.org |

| PI-type Proteinase | Proteinase | Lactococcus lactis | Specifically degrades β-casein into numerous smaller peptides. | mdpi.com |

| PIII-type Proteinase | Proteinase | Lactococcus lactis | Degrades αs1-, β-, and κ-casein. | mdpi.com |

| X-prolyl dipeptidyl aminopeptidase (PepX) | Peptidase | Lactococcus lactis, Lactobacillus delbrueckii subsp. bulgaricus, Streptococcus thermophilus | Degrades casomorphins by cleaving proline-containing peptide bonds, leading to smaller, inactive peptides. | nih.govresearchgate.net |

Impact of Processing Conditions on Peptide Formation and Degradation (e.g., Fermentation, Ripening, Heat Treatment)

The formation and accumulation of specific peptides like β-casomorphin (1-3) in dairy products are not solely dependent on the enzymes of the starter cultures but are also heavily influenced by processing conditions. Key factors include heat treatment, fermentation parameters, and ripening time.

Heat Treatment: Thermal processing, such as pasteurization or ultra-high temperature (UHT) treatment, is a standard step in dairy manufacturing that significantly affects milk proteins and enzyme activity. mdpi.com High-temperature treatments can denature whey proteins, leading to interactions with casein micelles, which in turn can influence proteolysis during fermentation. nih.gov While severe heat treatments can inactivate native milk enzymes like plasmin, milder treatments (e.g., 63°C for 30 minutes) may actually increase its activity. mdpi.comnih.govfrontiersin.org This is significant because plasmin is known to hydrolyze β-casein. mdpi.com However, very high heat treatments (e.g., 85°C for 5 minutes or UHT) tend to reduce the activity of native proteases, which could limit the initial breakdown of casein. nih.govfrontiersin.org Increasing the temperature of UHT processing from 145°C to 150°C has been shown to reduce subsequent proteolysis during storage. mdpi.com

Fermentation: The conditions during fermentation, including temperature, pH, and duration, directly impact the growth and proteolytic activity of LAB starter cultures. researchgate.netnih.gov Fermentation temperature can influence the rate of bacterial growth and the extent of cell lysis, which releases intracellular peptidases that further break down peptides. researchgate.net For example, a study on Lactobacillus helveticus showed that while ACE-inhibitory activity (a proxy for peptide generation) was high at various temperatures, the extent of cell lysis and enzyme release was greatest at a suboptimal growth temperature. researchgate.net The pH drop during fermentation is also critical; studies on yogurt production have shown that the concentration of β-casomorphin-7 decreased as the pH was lowered from 6.5 to 4.8, and it was completely degraded when the pH reached 4.5. frontiersin.org

Ripening: During the ripening of cheese, proteolysis continues for an extended period, leading to a complex and evolving peptide profile. Initially, enzymes from the starter culture and rennet break down caseins into larger peptides. nih.gov Over time, these are further hydrolyzed into smaller peptides and free amino acids. nih.gov The presence of specific casomorphins can therefore be transient. For instance, precursors to casomorphins have been identified in various cheeses, but mature Cheddar cheese may lack them due to extensive degradation during the long ripening process. researchgate.net One study showed that enzymes from Lactococcus lactis ssp. cremoris could reduce β-casomorphin-7 levels by 50% under conditions similar to Cheddar cheese ripening over 6-15 weeks. nih.gov This suggests that while casomorphins may be formed early in the process, they are often degraded as ripening progresses.

The table below outlines the effects of various processing conditions on the factors that influence the presence of casomorphins.

| Processing Condition | Effect | Impact on Peptide Formation/Degradation | Reference |

|---|---|---|---|

| Mild Heat Treatment (e.g., Pasteurization 63°C-72°C) | May increase activity of native enzymes like plasmin; partial denaturation of whey proteins. | Can initiate the primary proteolysis of β-casein by plasmin. | mdpi.comnih.gov |

| High Heat Treatment (e.g., >85°C, UHT) | Inactivation of most native proteases; significant whey protein denaturation and interaction with casein. | Reduces proteolysis by native enzymes, potentially limiting the pool of precursor peptides. Can alter casein structure, affecting subsequent enzymatic attack. | mdpi.comfrontiersin.org |

| Fermentation Temperature | Affects LAB growth rate, enzyme production, and cell lysis. | Optimal temperatures for growth may maximize initial proteolysis, while suboptimal temperatures can increase cell lysis, releasing intracellular peptidases that degrade peptides. | researchgate.net |

| Fermentation pH | Controls enzymatic activity and bacterial metabolism. | Lowering pH can enhance or inhibit specific proteases. For some casomorphins, reduction to a typical yogurt pH (e.g., 4.5) leads to complete degradation. | frontiersin.org |

| Cheese Ripening | Prolonged action of microbial and milk enzymes. | Leads to extensive secondary proteolysis. Short-chain peptides like casomorphins may be formed and then subsequently degraded into smaller peptides and amino acids over time. | nih.govresearchgate.net |

Chemical Synthesis and Analog Design for Mechanistic Elucidation

Methodologies for Peptide Synthesis

The synthesis of peptides like A-Casomorphin (1-3), amide, can be accomplished through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis Approaches

Solution-phase synthesis, also known as liquid-phase synthesis, involves the stepwise addition of protected amino acids in a homogenous solvent system. In this classical approach, the reactants are all dissolved in an appropriate solvent. After each coupling step, the resulting peptide must be isolated and purified before the protecting group is removed to prepare for the next coupling reaction. While this method allows for purification of intermediates at each stage, it can be a time-consuming and labor-intensive process, particularly for longer peptides. However, for a small peptide like a tripeptide, it remains a viable and effective strategy.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) has become the predominant method for peptide synthesis due to its efficiency and suitability for automation. nih.gov In SPPS, the C-terminal amino acid is first anchored to an insoluble polymer support (resin). nih.govweebly.com The peptide chain is then assembled in a stepwise manner by adding successive N-protected amino acids. A key advantage of SPPS is that excess reagents and byproducts are easily removed by simple filtration and washing of the resin, which eliminates the need for complex purification of intermediate peptides. weebly.com For the synthesis of this compound, an appropriate amide resin, such as Rink Amide resin, would be used to directly generate the C-terminal amide upon cleavage from the solid support.

Coupling Reagents and Reaction Optimization in Amide Bond Formation

The formation of the amide bond between two amino acids is not spontaneous and requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. nbinno.comiris-biotech.de This critical step is facilitated by coupling reagents.

Carbodiimide-based Coupling Reagents (e.g., Dicyclohexylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Carbodiimides are a class of highly effective dehydrating agents used to promote amide bond formation. nbinno.com

Dicyclohexylcarbodiimide (DCC): DCC was one of the first coupling reagents used in peptide synthesis and remains in use, particularly in solution-phase synthesis. peptidescientific.comwikipedia.orgslideshare.net It activates a carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate is then attacked by the amine to form the peptide bond. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is poorly soluble in most organic solvents. peptidescientific.compeptide.com This can complicate purification in solution-phase synthesis and makes DCC less suitable for solid-phase methods. peptide.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC): EDCI is a water-soluble carbodiimide that functions similarly to DCC. peptidescientific.comwikipedia.org Its primary advantage is that the urea byproduct it forms is also water-soluble, allowing for its easy removal from the desired peptide product through simple aqueous extraction. peptide.comwikipedia.orgtandfonline.com This property makes EDCI a preferred reagent for both solution-phase and certain solid-phase applications, including the conjugation of peptides to larger biomolecules. peptide.comwikipedia.org

A common issue with carbodiimide-mediated coupling is the potential for racemization of the activated amino acid. peptide.comwikipedia.org To mitigate this side reaction, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are frequently used. wikipedia.orgbachem.com These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and couples efficiently with the amine. wikipedia.org

Utilization of Activated Ester and Acyl Chloride/Anhydride Intermediates

Beyond the in-situ activation with carbodiimides, amide bonds can be formed using pre-activated amino acid derivatives.

Activated Esters: This method involves converting the carboxylic acid of an N-protected amino acid into an ester with a good leaving group. These "active esters" have well-defined structures and moderate reactivity, which helps to suppress racemization. rsc.org While historically considered slower than other methods, the development of highly reactive esters and efficient catalysts has led to a revival of their use. nih.gov The use of isolated, well-defined active esters can reduce the extent of side reactions. nih.gov

Acyl Chlorides/Anhydrides: Acyl chlorides and anhydrides are highly reactive derivatives of carboxylic acids. libretexts.org While their high reactivity can facilitate coupling, it also increases the risk of racemization at the alpha-carbon of the amino acid. reddit.com Therefore, the acyl chloride method is often avoided in standard peptide synthesis where maintaining chiral integrity is paramount. reddit.com However, it can be a useful approach in specific applications, particularly when racemization is not a concern. reddit.com

Rational Design and Synthesis of Casomorphin Analogues for Structure-Activity Relationship Studies

To understand the relationship between the structure of casomorphins and their biological activity, researchers design and synthesize a variety of analogues with systematic modifications. These studies are crucial for identifying the key structural features required for receptor binding and activation.

Key modifications and their effects on activity include:

C-Terminal Modification: The presence of a C-terminal amide group, as in this compound, is known to enhance affinity for μ-opioid receptors, particularly the μ2-subtype. thebiogrid.orgnih.gov

Substitution with D-Amino Acids: Replacing L-amino acids with their D-isomers can have profound effects on potency and stability. For instance, substituting L-Proline at position 4 of β-casomorphin-5 with D-Proline or D-pipecolic acid significantly increases analgesic action. nih.gov In contrast, a D-Proline substitution at position 2 abolishes the opioid-like effects. nih.gov

Cyclization: Introducing conformational constraints through cyclization is a common strategy to enhance receptor selectivity and affinity. mdpi.com Cyclic analogues of β-casomorphin-5, where the Proline at position 2 is replaced with a diamino acid to form a lactam bridge to the C-terminus, have shown high opioid receptor affinity with a preference for μ-receptors over δ-receptors. nih.govresearchgate.netresearchgate.net

Residue Modification: N-methylation of the Phenylalanine residue at position 3 in cyclic casomorphin-5 analogues resulted in a decrease in potency. nih.govresearchgate.net

These structure-activity relationship (SAR) studies demonstrate that both receptor affinity and selectivity can be finely tuned by altering the charge, hydrophobicity, and conformational flexibility of the peptide backbone. thebiogrid.orgnih.govmdpi.com

Table 1: Summary of Structure-Activity Relationship Findings for Casomorphin Analogues

| Modification Type | Specific Change | Observed Effect on Activity/Binding | Reference(s) |

|---|---|---|---|

| C-Terminal Modification | Amidation of C-terminus | Enhances μ-opioid receptor affinity (mainly μ2) | thebiogrid.org, nih.gov |

| Stereochemical Inversion | Substitution of L-Pro4 with D-Pro4 | Considerably increases analgesic action | nih.gov |

| Substitution of L-Pro2 with D-Pro2 | Abolishes opioid-like actions | nih.gov | |

| Backbone Cyclization | Replacement of Pro2 with D-diamino acid and cyclization to C-terminus | High opioid receptor affinity with preference for μ-receptors | nih.gov, researchgate.net |

| Side Chain Modification | N-methylation of Phe3 in cyclic analogues | Decreases potency | nih.gov, researchgate.net |

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dicyclohexylcarbodiimide | DCC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI, EDC |

| 1-Hydroxybenzotriazole | HOBt |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| Dicyclohexylurea | DCU |

| Tyrosine | Tyr |

| Proline | Pro |

| Phenylalanine | Phe |

Site-Specific Amino Acid Modifications (e.g., D-Ala Substitution)

The substitution of naturally occurring L-amino acids with their D-isomers is a well-established strategy in medicinal chemistry to enhance peptide stability and modulate receptor affinity and selectivity. In the context of casomorphin analogs, the replacement of the proline residue at position 2 with D-alanine has been a key modification.

The resulting analog, [D-Ala2]-β-Casomorphin (1-3) amide , has the sequence Tyr-D-Ala-Phe-NH2. This substitution serves a dual purpose. Firstly, the introduction of a D-amino acid confers resistance to enzymatic degradation by proteases, which typically exhibit stereospecificity for L-amino acids. This increased metabolic stability is a crucial factor for enhancing the bioavailability and duration of action of peptide-based compounds.

Secondly, the alteration in stereochemistry at the second position can significantly impact the peptide's conformational flexibility and its interaction with opioid receptors. Research on D-amino acid substituted β-casomorphin analogs has demonstrated that such modifications can lead to derivatives with very high µ-binding affinity and selectivity. nih.gov Specifically, studies involving D-Ala2 substituted derivatives have revealed apparent differences in their binding profiles, suggesting a nuanced role for this modification in receptor engagement. nih.gov For instance, testing these derivatives for their ability to compete with radiolabeled naloxone (B1662785) has shown distinct displacement curves compared to their L-amino acid counterparts, providing insights into the specific interactions at the receptor binding pocket. nih.gov

The synthesis of [D-Ala2]-β-Casomorphin (1-3) amide can be achieved through standard solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. For the synthesis of a C-terminal amide, an amide-forming resin such as Rink amide or MBHA resin is typically employed. peptide.com The synthesis would proceed by coupling Fmoc-Phe-OH to the resin, followed by deprotection and coupling of Fmoc-D-Ala-OH, and finally, deprotection and coupling of Boc-Tyr(tBu)-OH. The final peptide is then cleaved from the resin and deprotected using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers, to yield the desired tripeptide amide.

C-terminal Amidation and Structural Derivatives (e.g., Pyrrolidide Rings)

The C-terminus of peptides is a critical site for modification to influence their biological properties. C-terminal amidation, the conversion of the terminal carboxylic acid to a primary amide, is a common modification found in many naturally occurring bioactive peptides.

In the case of casomorphin analogs, C-terminal amidation has been shown to enhance affinity for µ-opioid receptors. nih.gov This modification neutralizes the negative charge of the carboxyl group, which can be beneficial for crossing biological membranes and for specific interactions within the receptor binding site. The synthesis of C-terminal peptide amides is readily accomplished using SPPS with appropriate resins, as mentioned previously. peptide.com

Further structural modifications at the C-terminus have been explored to probe structure-activity relationships. One such modification is the introduction of a pyrrolidide ring. This can be viewed as a structural analog of a proline-amide. The pyrrolidide moiety can mimic the conformational constraints and the hydrogen bonding capabilities of the Pro-NH2 group, potentially leading to altered receptor affinity and selectivity.

Research on β-casomorphin analogs has indicated that the Pro4-amide structure, which is known to contribute to affinity enhancement, can be effectively substituted by a pyrrolidide ring structure. This suggests that the key structural features for receptor interaction provided by the C-terminal proline amide can be replicated by the pyrrolidide group. The synthesis of peptides with a C-terminal pyrrolidide can be achieved by coupling pyrrolidine to the C-terminal carboxylic acid of the resin-bound protected peptide, followed by cleavage and deprotection.

Table 1: Properties of this compound and its Analogs

| Compound Name | Sequence | Key Modification | Reported Effect |

| This compound | Tyr-Pro-Phe-NH2 | C-terminal amidation | Enhanced µ-receptor affinity |

| [D-Ala2]-β-Casomorphin (1-3) amide | Tyr-D-Ala-Phe-NH2 | D-Ala substitution at position 2 | Increased metabolic stability, high µ-receptor affinity and selectivity |

| β-Casomorphin-pyrrolidide analog | Tyr-Pro-Phe-pyrrolidide | C-terminal pyrrolidide | Substitutes Pro-amide structure, influences receptor affinity |

Structure Activity Relationship Sar and Conformational Analysis

Computational Approaches for Conformational Studies

Due to the inherent flexibility of small peptides, computational methods are indispensable tools for exploring their conformational landscape. These approaches allow for the identification of low-energy, stable structures that are likely to be biologically relevant.

Molecular Dynamics Simulations to Investigate Structural Stability and Activity

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For peptides like casomorphins and other opioids, MD simulations in an aqueous environment are performed to investigate structural stability and features related to pharmacological activity. acs.orgmedchemexpress.com These simulations can test the conformational stability of low-energy structures found through other methods. researchgate.net For instance, studies on related opioid peptides have utilized MD simulations lasting several nanoseconds to confirm that certain conformations remain stable in a simulated biological solution. researchgate.net This method provides insight into how the peptide's structure might adapt and fluctuate upon approaching its receptor target.

Semi-Empirical Quantum Mechanical Calculations for Conformer Search (e.g., AM1)

Semi-empirical quantum mechanical methods, such as AM1 (Austin Model 1), offer a balance between computational cost and accuracy, making them suitable for performing systematic conformer searches on flexible molecules. uni-muenchen.dempg.de These methods are simplified versions of first-principles quantum chemistry that use parameters derived from experimental data to accelerate calculations. uni-muenchen.dempg.de

In the study of opioid peptides, AM1 calculations have been employed to systematically explore the conformational space by varying key torsional angles. acs.orgresearchgate.net For example, a study on αS1-casomorphin used AM1 calculations to perform a conformer search based on the torsional angles of its amide bonds, identifying the most energetically favorable states. acs.org This approach helps to build initial models of potential bioactive conformations, which can then be further refined and validated using other methods like MD simulations. researchgate.net

Elucidation of Key Structural Determinants for Opioid Receptor Interaction

The specific binding of A-Casomorphin (1-3), amide to opioid receptors is governed by precise structural features. These include the geometry of the peptide backbone, the orientation of amino acid side chains, and the distribution of charge and hydrophobicity across the molecule.

Influence of Torsional Angles and Amide Bond Configurations (e.g., cis/cis)

The conformation of a peptide backbone is defined by a series of torsional (dihedral) angles, primarily φ (Phi), ψ (Psi), and ω (Omega). soton.ac.uk The ω angle, which describes the rotation around the peptide bond (Cα–C(O)–N–Cα), is particularly important as it can adopt either a trans (≈180°) or a cis (≈0°) conformation. soton.ac.uk While the trans conformation is generally favored, the presence of a proline residue, as in this compound, increases the likelihood of a cis conformation for the preceding peptide bond (Tyr-Pro).

This cis/trans isomerism of the Tyr-Pro amide bond has been identified as a critical factor in the bioactivity of related opioid peptides. acs.orgnih.gov Studies on endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) and morphiceptin (B1676752) analogues revealed a marked preference for the cis conformer at the Tyr-Pro bond, which may contribute to their high activity. acs.orgnih.gov In contrast, some simulation studies on endomorphins in aqueous solution suggest a preference for a trans/trans configuration for the ω1 (Tyr-Pro) and ω2 (Pro-Phe) amide bonds. researchgate.net This highlights the complex influence of the molecular environment on peptide conformation.

Table 1: Reported Amide Bond Conformations in Related Opioid Peptides

| Peptide Studied | Method | Amide Bond(s) of Interest | Predominant Conformation | Source(s) |

| Endomorphin-2 / Morphiceptin Analogues | 1H NMR Spectroscopy | Tyr-Pro | cis (>98% in some analogues) | acs.org |

| [Dmt¹]Endomorphin-2 | NMR and CD Analyses | Dmt-Pro | cis | nih.gov |

| αS1-Casomorphin | AM1 Calculations | Val-Pro (ω2) / Phe-Pro (ω4) | cis/cis | acs.org |

| Endomorphins | Molecular Dynamics | Tyr-Pro (ω1) / Pro-Trp/Phe (ω2) | trans/trans | researchgate.net |

Identification of Pharmacophoric Distances and Side Chain Rotamers

A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For opioid peptides, key pharmacophoric elements include the N-terminal amine, the phenolic hydroxyl group of tyrosine, and the aromatic rings of the side chains. The distances between these groups are crucial for proper binding to the opioid receptor.

Table 2: Key Pharmacophoric Distances Identified in Endomorphins

| Pharmacophoric Feature | Distance | Significance | Source(s) |

| Tyr¹ N to Phe³ Ring Distance | ~7 Å | Considered conclusive for activity | researchgate.net |

| Tyr¹ N to Tyr¹ O Distance | ~8 Å | Considered conclusive for activity | researchgate.net |

| Ring-to-Ring Distance (EM-2) | 8.3 - 10.5 Å | Proposed selectivity range for µ₁ receptors | researchgate.net |

| Ring-to-Ring Distance (EM-1) | 10.5 - 13.0 Å | Proposed selectivity range for µ₂ receptors | researchgate.net |

Role of Charge and Hydrophobicity in Receptor Affinity and Selectivity

The physicochemical properties of the peptide, specifically its charge distribution and hydrophobicity, are fundamental to its interaction with the opioid receptor. pan.olsztyn.pl The N-terminal tyrosine residue is a critical component, with its positively charged amino group and its phenolic hydroxyl group both contributing to receptor binding. pan.olsztyn.plresearchgate.net While the hydroxyl group is not strictly essential for opioid activity, its presence appears to strengthen receptor affinity. pan.olsztyn.pl

Opioid Receptor Binding Profiles of Casomorphins and Synthetic Analogues

The bioactivity of casomorphins is intrinsically linked to their ability to interact with opioid receptors, which are distributed throughout the central and peripheral nervous systems. The specific sequence and conformation of these peptides dictate their binding affinity and selectivity for different receptor subtypes, ultimately determining their pharmacological effects. The common structural feature essential for the opioid activity of most of these peptides is the presence of a tyrosine residue at the N-terminus, which mimics a key feature of endogenous opioids and morphine. cambridge.org The proline residue often found in the second position is also considered crucial as it helps maintain the proper orientation of the aromatic side chains of tyrosine and phenylalanine for effective receptor binding. cambridge.org

Casomorphins, including their fragments and synthetic analogues, exhibit a distinct preference for the µ-opioid receptor (MOR). pan.olsztyn.plscielo.org.mx This selectivity is a hallmark of this peptide family and is central to their biological activities. While they bind most strongly to µ-receptors, their affinity for δ- and κ-opioid receptors is significantly lower. pan.olsztyn.plnih.gov

Bovine β-casomorphins are particularly selective for µ-opioid receptors. mdpi.com For instance, β-casomorphin-5 shows a relatively low affinity for the µ-receptor and a very low affinity for δ-receptors, while its activity at κ-receptors is considered negligible. pan.olsztyn.pl The affinity of various casomorphin-related peptides for opioid receptors has been quantified in binding studies, often expressed as the inhibition constant (Ki).

Table 1: Opioid Receptor Binding Affinities of Selected Casomorphin Analogues This table is interactive. You can sort and filter the data.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Source |

|---|---|---|---|

| β-Casomorphin-5 | µ | ≥1 µM | pan.olsztyn.pl |

| β-Casomorphin-5 | δ | ≥10 µM | pan.olsztyn.pl |

| Morphiceptin | µ | Higher than β-casomorphin-5 | pan.olsztyn.pl |

Structural modifications to the native casomorphin sequence can profoundly alter the binding profile. Key modifications include:

C-terminal Amidation : The amidation of the C-terminus, as seen in morphiceptin (β-casomorphin-4-amide), increases opioid potency and significantly enhances affinity for µ-binding sites while diminishing binding to δ-sites. nih.gov

D-Amino Acid Substitution : Replacing L-amino acids with their D-isomers can dramatically increase µ-receptor affinity and selectivity. nih.gov Substituting D-Proline for Proline at position 4 in β-casomorphin-5 and morphiceptin results in derivatives with very high µ-binding affinity. nih.gov Similarly, introducing a D-Alanine at position 2 in β-casomorphin-amides leads to a notable increase in binding to δ-sites, with little to no change in µ-site affinity. nih.gov The introduction of D-Phenylalanine at position 3 also enhances binding to µ-receptors. nih.gov

These findings underscore that peripheral δ-receptors may differ from those in the central nervous system, and that both µ- and δ-receptors could be important in mediating the effects of these peptides. nih.govnih.gov

The interaction of a casomorphin analogue with an opioid receptor can result in either agonistic (activating) or antagonistic (blocking) effects.

Agonistic Actions: Most naturally occurring casomorphins and many of their synthetic derivatives function as opioid receptor agonists. mdpi.com This means they bind to and activate opioid receptors, eliciting a biological response. pan.olsztyn.pl α- and β-casomorphins are well-established opioid agonists. pan.olsztyn.pl The compound β-Casomorphin (1-3), amide is also identified as a potent agonist at opioid receptors. biosynth.com Their agonistic activity, particularly at µ-opioid receptors, is responsible for their observed physiological effects. mdpi.comnih.gov For example, the activation of µ-opioid receptors by casomorphins can influence gastrointestinal functions. pan.olsztyn.pl

Antagonistic Actions: In contrast to the agonistic nature of casomorphins, other milk protein-derived peptides, known as casoxins, act as opioid antagonists. cambridge.orgpan.olsztyn.pl Casoxins are µ-type opioid receptor ligands with a relatively low antagonistic potency compared to naloxone (B1662785). cambridge.org They also demonstrate binding to κ-receptors. cambridge.org The discovery of naturally derived antagonists like casoxins highlights the complex regulatory potential of peptides encrypted in milk proteins. Furthermore, synthetic modifications have been explored to create analogues with specific antagonist profiles. For example, cyclic β-casomorphin analogues have been developed that exhibit mixed µ-agonist/δ-antagonist properties. acs.org

In Vitro and Animal Model Investigations of Biological Activity

Modulation of Opioid System Pathways

A-Casomorphin (1-3), amide, and its closely related analogues are potent modulators of the endogenous opioid system, primarily through their interaction with µ-opioid receptors.

This compound, functions as a potent and highly selective agonist for the µ-opioid receptor. apexbt.commedchemexpress.com Its binding affinity for this receptor subtype is significant, with studies on the related compound, morphiceptin (B1676752) (Tyr-Pro-Phe-Pro-NH2), showing a 50 percent inhibition concentration (IC50) of approximately 20 nM for binding to rat brain membrane preparations. medchemexpress.com This demonstrates its potent ability to displace other µ-opioid receptor ligands.

The selectivity of these peptides for the µ-opioid receptor over the delta (δ) and kappa (κ) opioid receptors is a defining characteristic. apexbt.com For instance, endomorphin-2 (Tyr-Pro-Phe-Phe-NH2), a structurally similar endogenous peptide, exhibits a remarkable preference for the µ-opioid receptor, with binding affinities (Ki) of 0.69 nM for the µ-receptor, compared to 9,233 nM for the δ-receptor and 5,240 nM for the κ-receptor. bvsalud.orgnih.gov This high degree of selectivity suggests a specific role in µ-opioid-mediated physiological processes.

The mechanism of action involves the activation of G-proteins upon binding to the µ-opioid receptor. bvsalud.org This activation leads to downstream signaling cascades, such as the inhibition of adenylyl cyclase activity, which has been observed in cells expressing the µ-opioid receptor. le.ac.uk The interaction is that of an agonist, meaning it activates the receptor to produce a biological response, similar to morphine. apexbt.com The analgesic effects of morphiceptin can be reversed by the µ-opioid receptor antagonist naloxone (B1662785), further confirming its agonist activity at this receptor. wikipedia.org

| Compound | Receptor Type | Binding Affinity (Ki/IC50) | Selectivity | Reference |

| Morphiceptin | µ-opioid | IC50 ~20 nM | Highly selective for µ over δ and κ | medchemexpress.com |

| Endomorphin-2 | µ-opioid | Ki = 0.69 nM | >13,000-fold over δ, >7,500-fold over κ | bvsalud.orgnih.gov |

| Endomorphin-2 | δ-opioid | Ki = 9,233 nM | nih.gov | |

| Endomorphin-2 | κ-opioid | Ki = 5,240 nM | nih.gov |

In animal models, the activation of µ-opioid receptors by this compound and its analogues leads to significant effects on the central nervous system, most notably analgesia. bohrium.com When administered directly into the central nervous system of mice, such as through intracerebroventricular or intrathecal injection, endomorphin-2 has been shown to produce potent antinociceptive (pain-relieving) effects in a variety of acute pain models. nih.govwikipedia.org For instance, intracerebroventricular injection of morphiceptin in animals resulted in a dose-dependent analgesic effect. wikipedia.org

Opioid peptides, in a broader context, are also known to induce sedative effects when they act on the nervous system. d-nb.info The distribution of endomorphins in the brain and spinal cord in regions known to regulate pain perception further supports their role in modulating pain. wikipedia.orgshef.ac.uk The analgesic activity of these peptides is directly linked to their interaction with µ-opioid receptors, as these effects can be blocked by opioid antagonists. mdpi.com

Gastrointestinal System Modulation in Animal Models

This compound and related peptides exert considerable influence over the gastrointestinal (GI) system, primarily through their opioid receptor-mediated actions.

A consistent finding in animal studies is the ability of this compound and its analogues to inhibit gastrointestinal motility and prolong transit time. d-nb.infonih.govingentaconnect.com In rats, the administration of casomorphins has been shown to significantly slow down the passage of a non-absorbable marker through the GI tract. ingentaconnect.com This effect is believed to be mediated by the direct interaction of these opioid peptides with µ-opioid receptors located in the gut. nih.govingentaconnect.com

The inhibitory effect on GI motility can be reversed by the administration of the opioid antagonist naloxone, which provides strong evidence for the opioid-mediated mechanism of action. nih.govingentaconnect.com For example, a cyclic derivative of morphiceptin, P-317, was found to inhibit GI transit in mice after both intraperitoneal and oral administration, and this effect was blocked by a µ-opioid receptor antagonist. peptide.com Similarly, endomorphin-2 has been shown to decrease gastrointestinal transit time in mice. nih.gov These findings suggest that this compound and related compounds can regulate the speed at which food moves through the digestive system.

| Compound/Substance | Animal Model | Effect on Gastrointestinal Motility | Antagonist Reversal | Reference |

| Casein (releases casomorphins) | Rats | Delayed gastric emptying and GI transit time | Yes (Naloxone) | nih.govingentaconnect.com |

| Endomorphin-2 | Mice | Decreased GI transit time | Not specified in this study | nih.gov |

| P-317 (Morphiceptin derivative) | Mice | Inhibited GI transit | Yes (β-FNA) | peptide.com |

Beyond motility, this compound and related peptides can also influence the secretory and absorptive functions of the intestine. Research has shown that β-casomorphins can modulate the secretion of mucus by intestinal cells. frontiersin.org This is a significant finding as the mucus layer plays a crucial role in protecting the intestinal lining and in the interaction with gut microbiota.

Furthermore, studies have indicated that β-casomorphins can affect the transport of amino acids across the intestinal wall. frontiersin.org The absorption of the peptides themselves has also been investigated. While natural β-casomorphins are rapidly broken down, some can be absorbed intact across the intestinal epithelium. openaccessjournals.com The process of protein digestion in the small intestine, which leads to the formation of free amino acids and small peptides for absorption, is a complex process involving numerous enzymes. google.com The presence and activity of opioid peptides like this compound can potentially modulate these intricate digestive and absorptive mechanisms.

Immunomodulatory Effects in Cellular and Animal Systems

The influence of this compound and its analogues extends to the immune system, where they have been shown to possess immunomodulatory properties. Opioid receptors are present on various immune cells, including lymphocytes and macrophages, providing a direct pathway for these peptides to exert their effects. bvsalud.org

Research indicates that endomorphins, which share structural similarities with this compound, have been found in immune tissues. nih.gov Some studies suggest that these peptides can have anti-inflammatory effects. For instance, a cyclic derivative of morphiceptin was shown to decrease the expression of pro-inflammatory cytokines in a mouse model of inflammatory bowel disease. nih.gov

In the context of cancer cell research, which often intersects with immunology, morphiceptin and its analogues have been investigated for their effects on cell proliferation. Some studies have reported an antiproliferative action of morphiceptin on certain human breast cancer cell lines. However, other research with different analogues did not find a significant decrease in cell proliferation. The potential for morphiceptin analogues to control tumor growth and cell proliferation suggests a role in modulating cellular processes that are also central to the immune response. nih.gov Furthermore, β-casomorphins have been reported to suppress the proliferation of certain leukemia cell lines. These findings point towards a complex immunomodulatory role for this compound and related peptides, although the precise mechanisms and full extent of these effects are still under investigation.

Stimulation of Macrophage and Phagocytic Activity

Casein-derived peptides have been shown to influence the phagocytic activities of macrophages. cambridge.org Studies on related casomorphins have indicated that they can stimulate the phagocytosis of sheep red blood cells by murine peritoneal macrophages. mcgill.ca This suggests a potential role for these peptides in enhancing the innate immune response. While direct studies on this compound are limited in this specific area, the activities of structurally similar compounds provide a basis for its potential to influence macrophage function.

Modulation of Lymphocyte Proliferation and T-cell Maturation

Research indicates that casein-derived peptides can modulate immune responses, including lymphocyte proliferation. tandfonline.comtandfonline.com Some studies have shown that certain casomorphins can stimulate the proliferation and maturation of T-cells. cambridge.org In vitro studies have demonstrated that other bioactive peptides derived from milk proteins can stimulate human peripheral blood lymphocytes. mdpi.com Conversely, some reports suggest an inhibitory effect on lymphocyte proliferation. For instance, certain casomorphins have been found to inhibit the proliferation of human and mouse leukemic cells in a concentration-dependent manner, inducing cell cycle arrest. nih.gov These seemingly contradictory findings highlight the complexity of casomorphin interactions with the immune system and may depend on the specific peptide, its concentration, and the experimental model used.

Mechanisms of Histamine (B1213489) Release in Experimental Systems

Certain casomorphins, particularly β-casomorphin-7, have been identified as potent, non-cytotoxic histamine releasers in human experimental models. tandfonline.com This effect is concentration-dependent and can be inhibited by H1 antagonists, implicating these peptides in pseudo-allergic reactions. veterinarypaper.comnih.gov The mechanism is thought to involve the degranulation of mast cells and basophils. tandfonline.com While morphine and other opiates are known to induce histamine release, the clinical relevance of this action by casomorphins is still under investigation. tandfonline.comnih.gov

Endocrine and Metabolic System Interactions in Animal Models

Studies in animal models have revealed that this compound and related peptides can interact with the endocrine and metabolic systems, influencing hormone secretion and exhibiting antioxidant properties.

Regulation of Hormone Secretion (e.g., Insulin (B600854), Somatostatin, Prolactin)

In animal models, particularly in dogs, mixtures of casein peptones and β-casomorphins have been shown to stimulate the release of insulin and somatostatin. pan.olsztyn.pl Other studies in rats have indicated that certain casomorphins can increase plasma insulin levels. researchgate.net Furthermore, some β-casomorphins have been found to increase prolactin levels in plasma following intraperitoneal injection in rats. tandfonline.com The release of prolactin can also be inhibited by somatostatin, suggesting complex regulatory interactions. nih.gov

Antioxidant and Anti-Hyperglycemic Effects in Experimental Models

In diabetic rat models, administration of β-casomorphin-7 has been shown to reduce elevated blood glucose levels and increase plasma insulin. researchgate.netnih.gov These effects suggest a protective role against hyperglycemia. tandfonline.comresearchgate.net Furthermore, these peptides have been observed to significantly elevate the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase in diabetic rats, indicating a potential to mitigate free radical-mediated oxidative stress. researchgate.netnih.gov

Neurophysiological and Behavioral Studies in Animal Models (e.g., Rotational Behavior)

The neurophysiological and behavioral effects of casomorphins have been investigated in various animal models. nih.govresearchgate.net While specific studies focusing on the rotational behavior induced by this compound are not extensively detailed in the provided context, the broader class of casomorphins is known to exert opioid-like effects on the central nervous system, which can manifest in various behavioral changes. cambridge.org

Interactive Data Table: Summary of Biological Activities

| Biological System | Activity | Key Findings | Experimental Model | References |

| Immune System | Macrophage Stimulation | Potential to enhance phagocytic activity. | Murine Macrophages | cambridge.orgmcgill.ca |

| Immune System | Lymphocyte Modulation | Can stimulate or inhibit proliferation depending on context. | Human and Murine Lymphocytes | cambridge.orgtandfonline.comtandfonline.commdpi.comnih.gov |

| Immune System | Histamine Release | Acts as a direct, non-cytotoxic histamine releaser. | Human Mast Cells | tandfonline.comveterinarypaper.comnih.govnih.gov |

| Endocrine System | Hormone Regulation | Stimulates insulin, somatostatin, and prolactin release. | Dogs, Rats | tandfonline.compan.olsztyn.plresearchgate.netnih.gov |

| Metabolic System | Antioxidant/Anti-Hyperglycemic | Reduces blood glucose and increases antioxidant enzyme activity. | Diabetic Rats | tandfonline.comresearchgate.netnih.gov |

| Nervous System | Neurophysiological Effects | Exhibits opioid-like effects on the central nervous system. | Animal Models | cambridge.orgnih.govresearchgate.net |

Analytical Methodologies for Casomorphin Characterization and Quantification in Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analysis of casomorphins, allowing for their separation from other components in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of casomorphins. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these polar, nonvolatile peptides. nih.gov In this method, a non-polar stationary phase, often a C4 or C18 column, is used in conjunction with a polar mobile phase. tandfonline.commdpi.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

A typical mobile phase consists of a gradient of an aqueous solvent (like water with 0.1% formic acid) and an organic solvent (such as acetonitrile (B52724) with 0.1% formic acid). mdpi.com Detection is often achieved using a photodiode array detector, which can monitor absorbance at multiple wavelengths. The presence of aromatic amino acids like tyrosine and phenylalanine in casomorphins makes them detectable at specific UV wavelengths, such as 280 nm. tandfonline.com While effective for separation, HPLC alone may not provide definitive identification, especially in complex matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Complex Matrices

For unambiguous identification and precise quantification of casomorphins in intricate biological samples like milk or cheese, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govcore.ac.uk This powerful technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.

After separation by the LC system, the eluted peptides are ionized, typically using electrospray ionization (ESI), and then introduced into the mass spectrometer. nih.govmdpi.com The mass spectrometer first selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of the target casomorphin. This ion is then fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a highly specific "fingerprint" for the target peptide, enabling its confident identification and quantification even at very low concentrations. core.ac.uk

Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) further enhances the analytical power, allowing for the simultaneous identification and quantification of multiple casomorphins at nanogram-per-milliliter levels in milk. murdoch.edu.auresearchgate.net The use of stable isotope-labeled internal standards, such as deuterated casomorphins, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. core.ac.ukmurdoch.edu.au

Table 1: LC-MS/MS Parameters for Casomorphin Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), Orbitrap | mdpi.comcore.ac.ukresearchgate.net |

| Scan Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | core.ac.uk |

| Precursor Ion (m/z) | Specific to the target casomorphin (e.g., 790.4 for BCM7) | mdpi.com |

| Product Ions (m/z) | Characteristic fragments of the precursor ion | researchgate.net |

| Internal Standards | Stable isotope-labeled casomorphins (e.g., BCM5-d10, BCM7-d10) | core.ac.ukmurdoch.edu.au |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are indispensable for determining the detailed three-dimensional structure of casomorphins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational features of casomorphins in solution. nih.gov By analyzing the interactions of atomic nuclei within a magnetic field, 1H and 13C NMR can provide detailed information about the peptide's structure, including the presence of different conformers (isomers that differ by rotation around single bonds). nih.govsigmaaldrich.com For instance, NMR studies have revealed that casomorphins can exist in multiple conformations due to the cis-trans isomerization of peptide bonds involving proline residues. nih.govresearchgate.net Temperature dependence studies of amide proton chemical shifts can also indicate the presence of intramolecular hydrogen bonds, which are crucial for stabilizing specific folded structures. nih.gov

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is instrumental in determining the exact molecular weight and elemental composition of casomorphins with high accuracy. researchgate.net This technique provides a precise mass measurement, often with an error of less than 5 parts per million (ppm), which allows for the confident confirmation of the peptide's identity. researchgate.net Collision-induced dissociation within the mass spectrometer can be used to generate fragment ions, and the accurate mass measurement of these fragments provides further structural information, confirming the amino acid sequence. researchgate.net

Receptor Binding Assays for Ligand Affinity and Selectivity Determination

To understand the biological activity of A-Casomorphin (1-3), amide and other casomorphins, it is essential to determine their ability to bind to opioid receptors. Receptor binding assays are used to measure the affinity and selectivity of these peptides for different opioid receptor subtypes (μ, δ, and κ). nih.govpan.olsztyn.pl

These assays typically involve incubating a preparation of cell membranes containing the opioid receptors with a radiolabeled ligand that is known to bind to the receptor of interest. core.ac.uk The casomorphin is then added at various concentrations to compete with the radiolabeled ligand for binding to the receptors. core.ac.uk By measuring the displacement of the radiolabeled ligand, the inhibitory concentration (IC50) of the casomorphin can be determined. The IC50 value represents the concentration of the peptide required to inhibit 50% of the specific binding of the radiolabeled ligand and is a measure of its binding affinity. pan.olsztyn.pl Comparing the IC50 values for different receptor subtypes allows for the determination of the peptide's selectivity. pan.olsztyn.pl

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Tyrosine |

| Phenylalanine |

| BCM7 |

| BCM5 |

| BCM5-d10 |

| BCM7-d10 |

| Proline |

| Morphine |

| Morphiceptin (B1676752) |

| α-casein (90–95) |

| β-casomorphin-5 |

| [3H]naloxone |

| DAMGO |

| DPDPE |

| Endomorphin-2 |

| Deltorphin II |

| Dermorphin |

| nor-Binaltorphimine |

| Neurotensin |

| Biphalin |

| Yohimbe |

| Nociceptin |

| Salbutamol |

| Sulfanilamide |

| Vitamin D |

| 1,25(OH)2D3-d3 |

| 25(OH)D3-c5 |

| 24,25(OH)2D3-d6 |

| β-Casomorphin 1-3 |

| Bovine β-casomorphin 1-4 |

| Bovine β-casomorphin 1-4, amide |

| Bovine β-casomorphin 5 |

| Bovine β-casomorphin 7 |

| Bovine β-casomorphin 8 |

| β-casomorphin-11 |

| α-lactorphin |

| β-lactoglobulin |

Radioligand Binding Studies

Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with receptors. umich.edu This technique involves using a radioactively labeled compound (a radioligand) to measure its binding to a specific receptor, transporter, or enzyme. umich.edu These studies are instrumental in determining the concentration of receptors, their affinity for various drugs, and for categorizing receptor subtypes. umich.edu

The principle of radioligand binding assays is based on the law of mass action, which describes the reversible binding of a ligand to a receptor. umich.edu The process is complex, involving conformational changes and multiple noncovalent bonds. umich.edu For accurate results, it is assumed that all receptors are equally accessible, the binding is reversible, and only a small fraction of the radioligand binds, so the free concentration remains relatively constant. umich.edu

In the context of this compound, radioligand binding studies are used to determine its affinity for different opioid receptor subtypes (μ, δ, and κ). nih.govresearchgate.net These studies often use tritiated ligands, such as [3H]DAMGO for μ-receptors and [3H]DPDPE for δ-receptors, to compete with the unlabeled casomorphin analogue for receptor binding sites. nih.gov The data from these displacement studies allow for the calculation of the inhibitory constant (Ki), which indicates the affinity of the compound for the receptor. pan.olsztyn.pl A lower Ki value signifies a higher binding affinity.

Research has shown that casomorphins generally exhibit a preference for μ-opioid receptors. researchgate.netpan.olsztyn.pl For instance, morphiceptin, an analogue of β-casomorphin, is highly selective for the μ-receptor. researchgate.net The structure of the peptide, particularly the N-terminal tyrosine residue, is critical for opioid activity. pan.olsztyn.plmdpi.com

Table 1: Opioid Receptor Binding Affinities of Selected Casomorphin Analogues

| Compound | Receptor Subtype | Binding Affinity (Ki or IC50) | Source |

| Morphiceptin | µ | High affinity (Ki ≥ 1µM) | researchgate.netpan.olsztyn.pl |

| Morphiceptin | δ | Very low affinity (Ki ≥ 10µM) | pan.olsztyn.pl |

| Tyr-Pro-NMePhe-D-Pro-NH2 (PL017) | µ | Low nanomolar range (IC50) | researchgate.net |

| Hemorphin-4 | µ | µM range (IC50) | researchgate.net |

| Dermorphin | µ | High affinity | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Unresolved Questions in Casomorphin Science

Elucidation of Comprehensive Systemic Frameworks for Food-Derived Opioid Peptides

A significant challenge in casomorphin science is the need to move beyond isolated findings and develop comprehensive systemic frameworks. nih.gov The public health effects of food-derived opioids are complex and influenced by a multitude of interacting factors. nih.govwikipedia.org Future research must adopt an integrated approach that acknowledges this complexity.

Key areas for inclusion in such a framework are:

Genetic Susceptibility: Individual human genetic variability plays a crucial role in how casomorphins are processed and their ultimate biological impact. nih.govnih.gov

Gut Permeability and DPP4 Activity: The ability of these peptides to cross the intestinal barrier is a critical step. This process is linked to gut permeability and the efficacy of enzymes like dipeptidyl peptidase-4 (DPP4), which is known to degrade casomorphins. nih.govnih.govwikipedia.org

The Microbiome: The gut microbiome is an evidential but challenging factor to fully elucidate. nih.gov It may act as a modulator of gut conditions or potentially as a systemic causal factor in health outcomes related to food-derived opioids. nih.gov Integrating the microbiome's role is a medical frontier that is essential for a complete systemic understanding. nih.gov

System-Wide Interactions: The widespread distribution of opioid receptors throughout the gut, brain, and various internal organs is fundamental to the diverse and systemic effects observed. nih.govnih.govmdpi.com A comprehensive framework must account for these system-wide interactions and feedback loops. wikipedia.org

Elucidating these interconnected pathways is necessary to understand the varied and sometimes delayed health manifestations associated with long-term, low-intensity exposure to food-derived opioids. nih.govnih.gov

Advanced Mechanistic Studies of Casomorphin Interaction with Cellular and Organ Systems

While it is established that casomorphins can act as agonists for opioid receptors, particularly the µ-opioid receptor (MOP), the precise molecular and cellular mechanisms of their actions require more in-depth investigation. nih.govnih.govmdpi.com Future studies should focus on moving beyond general receptor binding to uncover the nuanced interactions with various biological systems.

Unresolved questions in this area include:

Opioid Receptor-Independent Pathways: Emerging evidence suggests that not all effects of casomorphins are mediated by opioid receptors. nih.gov There is compelling evidence for the involvement of toll-like receptors, such as TLR4, and the potential for direct influence on the serotonergic system, independent of opioid receptor binding. nih.gov Further research is needed to confirm and characterize these alternative pathways.

Interaction with the Redox System: Animal studies have indicated that β-Casomorphin-7 (BCM-7) may interact with the body's redox system, opening another field of exploration into its potential physiological effects. nih.gov

Organ-Specific Effects: Opioid receptors are present in numerous organs, including the pancreas within the Islets of Langerhans. nih.gov However, the specific role and mechanisms of casomorphin action in these organs have not been fully integrated into the broader understanding of conditions like Type 1 diabetes. nih.gov Advanced studies are needed to detail these organ-specific interactions, such as the modulation of mucin secretion in the gastrointestinal tract and pro-inflammatory responses. nih.govmdpi.com

A deeper understanding of these mechanisms is crucial to connect the consumption of precursor proteins with specific and measurable biological outcomes. nih.gov

Development of Novel Analytical Techniques for Enhanced Detection and Quantification in Diverse Biological and Food Matrices

Progress in understanding the physiological role of casomorphins is intrinsically linked to the ability to accurately detect and quantify these peptides in complex matrices like food products and biological fluids. springerprofessional.de While significant advancements have been made, there is still a need for more sophisticated and practical analytical methods. researchgate.net

Future research in this domain should prioritize:

Enhanced Sensitivity and Specificity: Current gold-standard methods, such as liquid chromatography coupled with tandem or high-resolution mass spectrometry (LC-MS/MS, LC-HRMS), can achieve quantification at the nanogram-per-milliliter level. researchgate.netmurdoch.edu.au Continued development to improve limits of detection and reduce matrix interference is essential.

Improved Sample Preparation: Techniques like solid-phase extraction (SPE) are used to concentrate and purify peptides from complex samples, but further optimization for different matrices is needed to ensure high recovery and accuracy. researchgate.netmurdoch.edu.au

High-Throughput and Cost-Effective Methods: For large-scale screening and industrial quality control, there is a need for methods that are more rapid and less reliant on highly specialized equipment than current LC-MS-based approaches. researchgate.net

Advanced Detection Technologies: Exploring novel detection strategies, such as the use of specific molecular probes or advanced spectroscopic techniques, could lead to breakthroughs in real-time or in-situ analysis. tandfonline.comnih.gov For instance, second-order derivative spectroscopy coupled with HPLC has been used for rapid detection, and LNA probe-based qPCR assays are being developed to identify the genetic variants of β-casein that produce casomorphins. tandfonline.comnih.gov

The table below summarizes key modern analytical techniques used in casomorphin research.

| Analytical Technique | Principle | Application | Key Features |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Quantification of specific casomorphins (e.g., BCM-5, BCM-7) in milk and biological samples. researchgate.net | High sensitivity and specificity; requires robust equipment. |

| LC-HRMS (Orbitrap) | Chromatographic separation with high-resolution mass analysis. | Confirmatory analysis and quantification of casomorphins, matching parent and fragment ions with high accuracy. researchgate.netmurdoch.edu.au | Provides accurate mass-to-charge ratio, enhancing confidence in identification. |

| RP-HPLC with PDA | Reversed-phase chromatographic separation with photodiode array detection. | Rapid detection and purification of peptides containing aromatic amino acids from complex hydrolysates. tandfonline.com | Simplifies identification and purification; useful for monitoring hydrolysis. tandfonline.com |

| Capillary Zone Electrophoresis | Separation based on electrophoretic mobility in a capillary. | Separation of β-casein genetic variants and related peptides. researchgate.net | Sophisticated method requiring specialized equipment. |

| LNA Probe-based qPCR | Real-time PCR using Locked Nucleic Acid probes for high specificity. | Identification of A1 and A2 alleles of the β-casein gene directly in milk samples. nih.gov | Highly sensitive and specific tool for genotyping the source of casomorphins. nih.gov |

Exploration of Structure-Activity Relationships for Rational Peptide Design and Synthesis of Specific Modulators

Understanding the relationship between the amino acid sequence and three-dimensional structure of casomorphins and their biological activity is fundamental for both explaining their natural function and designing novel therapeutic agents. pan.olsztyn.plresearchgate.net This area of research aims to identify the key structural features responsible for receptor binding, selectivity, and potency.

Key research focuses include:

Role of Specific Residues: The N-terminal tyrosine residue is known to be crucial for the opioid activity of many casomorphins. nih.govresearchgate.net The aromatic ring of the phenylalanine at position 3 has also been shown to be critical for receptor affinity and selectivity. nih.gov

Impact of Structural Modifications: Studies involving the synthesis of analogues have revealed that specific modifications can dramatically alter activity. For example:

Cyclization: Creating cyclic analogues can enhance opioid receptor affinity and potency. nih.gov

Configurational Inversion: Changing the chirality of amino acids (e.g., from L- to D-isomers) at specific positions can increase affinity for both µ- and δ-receptors. nih.gov

N-methylation: Methylation of specific residues can either increase or decrease potency depending on the peptide backbone. nih.govnih.gov

Receptor Binding Models: Computational methods like molecular graphics can be used to model the electrostatic interactions between the peptide and its receptor, providing insights into the binding mechanism. pan.olsztyn.pl These models suggest that the mode of receptor binding can differ significantly between different classes of opioid peptides, such as casomorphins and dermorphins, despite structural similarities. nih.gov

This knowledge can be leveraged for the rational design and synthesis of specific modulators—agonists or antagonists—with tailored properties, potentially leading to the development of novel peptides for clinical use with fewer side effects than traditional opioids. researchgate.net

Investigation of Genotype-Dependent Peptide Release and Subsequent Biological Impact in Animal Models

A critical area of casomorphin research revolves around the observation that the release of certain peptides, most notably β-casomorphin-7 (BCM-7), is dependent on the genetic variant of the precursor protein, β-casein. researchgate.netmdpi.com The A1 variant of bovine β-casein, which has a histidine residue at position 67, is readily cleaved to release BCM-7, whereas the A2 variant, with a proline at that position, is much more resistant to this cleavage. nih.govmdpi.comwikidoc.org

Future research using animal models is essential to clarify the biological consequences of this genotype-dependent release. nih.gov Key unresolved questions to be addressed in animal studies include:

Quantifying In Vivo Release: While in vitro and ex vivo digestion studies consistently show higher BCM-7 release from A1 β-casein, more research is needed to accurately quantify this release within a living organism and determine how much of the peptide is absorbed systemically. cabidigitallibrary.orgnih.gov

Elucidating Biological Effects: Animal models (e.g., rats, mice, rabbits) are invaluable for studying the direct physiological impact of consuming A1 versus A2 β-casein. nih.govmdpi.com Studies have already demonstrated effects on gastrointestinal transit time, where opioid antagonists like naloxone (B1662785) can reverse the delaying effect of A1 casein digests. nih.gov Other studies have pointed to roles in modulating intestinal mucin production and inflammatory responses. nih.govmdpi.com

Translational Relevance: A major challenge is translating findings from animal models to human health. nih.gov While animal studies are crucial for establishing cause-and-effect relationships and exploring mechanisms, the differences in physiology mean that results cannot always be directly extrapolated. nih.gov Factors such as individual gut microflora and underlying health conditions in humans can lead to different outcomes, highlighting the need for carefully designed human trials to complement animal research. nih.gov

The table below summarizes findings from studies on genotype-dependent BCM-7 release.

| β-Casein Genotype | Key Amino Acid at Position 67 | Susceptibility to Cleavage | BCM-7 Release |

| A1 | Histidine | High | Significantly higher amounts of BCM-7 released during digestion. mdpi.comcabidigitallibrary.orgnih.gov |

| A2 | Proline | Low | Very low to negligible amounts of BCM-7 released during digestion. mdpi.comcabidigitallibrary.orgnih.gov |

Q & A

Q. What are the standard synthesis protocols for β-Casomorphin (1-3), amide, and how are purity and yield optimized?

β-Casomorphin (1-3), amide (H₂N-YPF-NH₂) is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Critical steps include:

- Amino acid coupling : Activation with reagents like HBTU or HATU in the presence of DIEA .

- Side-chain protection : Tyr (t-Bu), Pro (no protection), and Phe (no protection) .

- Cleavage and deprotection : A mixture of TFA, water, and scavengers (e.g., triisopropylsilane) to minimize side reactions .

- Purification : Reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water + 0.1% TFA . Yield optimization requires monitoring coupling efficiency via Kaiser tests and iterative resin washing .

Q. How is β-Casomorphin (1-3), amide structurally characterized, and what analytical techniques are critical for validation?

- Mass spectrometry (MS) : Confirms molecular weight (average 424.49 Da) and isotopic pattern .

- HPLC : Validates purity (>95%) using retention time alignment with standards .

- Circular dichroism (CD) : Assesses secondary structure in solution, though minimal due to the short peptide length .

- Amino acid analysis (AAA) : Quantifies residue composition post-hydrolysis .

Q. What in vitro models are used to study β-Casomorphin (1-3), amide’s opioid activity, and how are receptor interactions quantified?

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-DAMGO) on μ-opioid receptor-expressing cell lines (e.g., CHO-K1) to measure IC₅₀ values .

- Functional assays : cAMP inhibition via ELISA in HEK-293 cells transfected with opioid receptors .

- Controls : Include naloxone (antagonist) to confirm receptor specificity .

Advanced Research Questions

Q. How can contradictory data on β-Casomorphin (1-3), amide’s bioavailability in vivo be resolved?

Discrepancies arise from:

- Metabolic stability : Rapid degradation by intestinal proteases (e.g., dipeptidyl peptidase-IV) necessitates protease inhibitors or synthetic analogs (e.g., D-amino acid substitutions) .

- Administration routes : Subcutaneous injection vs. oral gavage yield differing plasma concentrations, measured via LC-MS/MS .

- Species variability : Rodent vs. human gut enzyme profiles affect peptide half-life; use transgenic models or humanized microbiota .

Q. What experimental designs address the low solubility of β-Casomorphin (1-3), amide in aqueous buffers?

- Solubilization agents : Co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-20) .

- Buffer optimization : Phosphate-buffered saline (PBS) at pH 7.4 with 0.01% BSA to prevent adsorption .

- Lyophilization : Reconstitute in acidic buffers (e.g., 10 mM HCl) to enhance solubility .

Q. How can Raman spectroscopy differentiate β-Casomorphin (1-3), amide’s conformational states in complex biological matrices?

- Amide I band analysis : Peaks at 1660 cm⁻¹ (C=O stretching) indicate α-helix or random coil structures .

- Multivariate analysis : Partial least squares (PLS) regression deconvolutes overlapping signals from plasma proteins .

- Sample preparation : Dry films on CaF₂ slides to minimize water interference .

Q. What strategies mitigate batch-to-batch variability in synthetic β-Casomorphin (1-3), amide for reproducible in vivo studies?

- Strict QC protocols : NMR for batch consistency, AAA for residue validation, and endotoxin testing (<0.1 EU/mg) .

- Stability studies : Accelerated degradation tests (40°C/75% RH) to establish shelf-life .

- Blinded dosing : Randomize peptide batches across experimental groups to control for synthesis artifacts .

Methodological Challenges and Solutions

Q. How to resolve conflicting reports on β-Casomorphin (1-3), amide’s role in gastrointestinal motility?

- Model selection : Ex vivo ileum assays (electrically stimulated) vs. in vivo MRI tracking .

- Dose-response curves : Use logarithmic dosing (0.1–100 µM) to identify threshold effects .

- Control for endogenous opioids : Knockout models (e.g., μ-opioid receptor KO mice) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in β-Casomorphin studies?

- Non-linear regression : Fit sigmoidal curves to binding/activity data (e.g., GraphPad Prism) .

- ANOVA with post-hoc tests : Compare multiple treatment groups; adjust for family-wise error (e.g., Tukey’s test) .

- Power analysis : Predefine sample sizes (n ≥ 6) to detect ≥20% effect sizes with 80% power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.